molecular formula C34H30O18 B12803486 [3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate CAS No. 51318-78-6

[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate

Katalognummer: B12803486
CAS-Nummer: 51318-78-6
Molekulargewicht: 726.6 g/mol
InChI-Schlüssel: FXVSSYLCUMZXFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 235173 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.

Analyse Chemischer Reaktionen

NSC 235173 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

NSC 235173 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it is employed in the investigation of cellular processes and signaling pathways. In medicine, NSC 235173 is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of NSC 235173 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

NSC 235173 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with analogous chemical structures or functional groups For example, compounds with similar molecular frameworks or those that interact with the same biological targets can be considered for comparison

Conclusion

NSC 235173 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions. The compound has wide-ranging applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets and pathways. Comparing NSC 235173 with similar compounds highlights its distinct characteristics and contributions to scientific research.

Eigenschaften

CAS-Nummer

51318-78-6

Molekularformel

C34H30O18

Molekulargewicht

726.6 g/mol

IUPAC-Name

[3,5-diacetyloxy-4-[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenoxy]phenyl] acetate

InChI

InChI=1S/C34H30O18/c1-15(35)43-23-9-28(46-18(4)38)33(29(10-23)47-19(5)39)52-25-13-30(48-20(6)40)34(31(14-25)49-21(7)41)51-24-11-26(44-16(2)36)32(50-22(8)42)27(12-24)45-17(3)37/h9-14H,1-8H3

InChI-Schlüssel

FXVSSYLCUMZXFK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.